(5-Phenylthiomorpholin-3-yl)methanol

Descripción

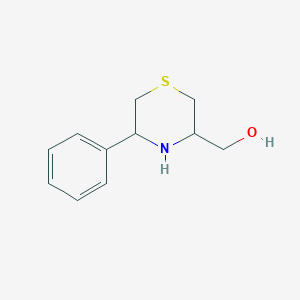

Structure

2D Structure

Propiedades

IUPAC Name |

(5-phenylthiomorpholin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFUIBSJCDOJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(CS1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiomorpholine Derivative Synthesis via Nucleophilic Substitution and Cyclization

A classical approach to thiomorpholine derivatives, including (5-Phenylthiomorpholin-3-yl)methanol, involves the nucleophilic substitution of halogenated precursors followed by ring closure to form the thiomorpholine ring.

- Starting materials: Halogenated phenyl-substituted amines or alcohols.

- Nucleophilic substitution: Reaction of halogenated intermediates with sulfur nucleophiles such as sodium hydrosulfide or sodium sulfide nonahydrate (Na2S·9H2O) to introduce the sulfur atom.

- Cyclization: Intramolecular ring closure under controlled conditions to form the thiomorpholine ring.

- Hydroxymethyl introduction: Functionalization at the 3-position by reduction or substitution reactions to introduce the hydroxymethyl group.

Example from Patent GB2089796A:

- A 2-chloro-N-(2-chloroethyl)-2-(3-methoxyphenyl)-N-methylethylamine hydrochloride was treated with finely ground Na2S·9H2O in acetone to form a thiomorpholine ring system.

- The product was isolated as a hydrochloride salt after extraction and recrystallization.

- Subsequent functional group transformations introduced hydroxyl groups, yielding compounds structurally related to this compound.

Radical Annulation and Photocatalytic Cyclization Approaches

Recent advances in synthetic organic chemistry have utilized radical-based methodologies and photocatalysis to construct thiomorpholine frameworks efficiently.

- Use of photocatalysts such as iridium complexes under visible light irradiation to generate radical intermediates.

- Allyl radical traps with leaving groups facilitate the formation of bicyclic or heterocyclic structures via [3+3] radical annulation.

- Optimization of reaction conditions (catalyst loading, base equivalents, solvent choice, and reaction time) to maximize yield and minimize side products.

Although this method primarily targets tropane and related bicyclic alkaloids, the principles of radical-mediated cyclization and allyl radical trapping can be adapted for thiomorpholine derivative synthesis, potentially enabling the formation of this compound analogs with high selectivity and efficiency.

Peptide Synthesis-Inspired Strategies: Thiomorpholinone Templates and Ring Formation

Innovative synthetic routes inspired by peptide chemistry have been developed to access thiomorpholinone and thiomorpholine derivatives, which can be adapted for the preparation of this compound.

- Starting from Boc-protected morpholinone derivatives, nucleophilic ring opening yields esters.

- Introduction of sulfur via Mitsunobu reaction or thionation reagents (e.g., Lawesson's reagent, P4S10 complexes) converts morpholinones to thiomorpholinones.

- Hydrolysis, ring closure with coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotection steps afford the thiomorpholine core.

- Functionalization at the 3-position with hydroxymethyl groups can be achieved through selective reduction or substitution.

This multi-step synthetic sequence, refined to six or seven steps, allows for the incorporation of phenyl substituents at the 5-position and hydroxymethyl groups at the 3-position, yielding compounds like this compound.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Purity and Yield: The nucleophilic substitution method yields thiomorpholine derivatives as hydrochloride salts with melting points and elemental analysis consistent with expected structures, indicating high purity.

Reaction Optimization: Photocatalytic methods show that catalyst loading and base equivalents critically affect product yield and side product formation. Lower catalyst loading (1 mol%) and higher dilution reduce byproducts and improve isolation.

Synthetic Flexibility: Peptide synthesis strategies allow for the incorporation of diverse substituents on the thiomorpholine ring, including phenyl groups, and provide a platform for further functionalization, such as hydroxymethylation.

Thionation Agents: Lawesson's reagent and P4S10-based reagents effectively convert morpholinones to thiomorpholinones, crucial for constructing the sulfur heterocycle core.

Análisis De Reacciones Químicas

Types of Reactions: (5-Phenylthiomorpholin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The phenyl group can be hydrogenated to a cyclohexyl group using hydrogen gas and a palladium catalyst.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure and temperature

Substitution: Alkyl halides or acyl chlorides in the presence of a base, room temperature to reflux

Major Products:

Oxidation: (5-Phenylthiomorpholin-3-yl)carboxylic acid

Reduction: (5-Cyclohexylthiomorpholin-3-yl)methanol

Substitution: Various substituted thiomorpholines depending on the reagents used

Aplicaciones Científicas De Investigación

(5-Phenylthiomorpholin-3-yl)methanol is an organic compound belonging to the thiomorpholine class, featuring a sulfur and nitrogen atom within its six-membered heterocyclic ring. A phenyl group is attached to the thiomorpholine ring, with a hydroxymethyl group at the 3-position, giving the compound its unique properties.

Synthesis of this compound

This compound can be synthesized through multiple routes, with one common method involving reacting thiomorpholine with benzyl chloride in the presence of a base, followed by reducing the resulting intermediate using a reducing agent like sodium borohydride. Typical reaction conditions include:

- Solvent: Anhydrous ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial production involves similar synthetic routes on a larger scale, potentially utilizing continuous flow reactors and optimized conditions to improve efficiency and yield, with purification methods like crystallization or chromatography to obtain the pure product.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The phenyl group can be hydrogenated to a cyclohexyl group using hydrogen gas and a palladium catalyst.

- Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Mecanismo De Acción

The mechanism of action of (5-Phenylthiomorpholin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the phenyl and thiomorpholine groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methanol (CH₃OH)

Methanol, the simplest alcohol, serves as a foundational reference for hydroxymethyl-containing compounds. Key comparisons include:

The phenyl and thiomorpholine groups in this compound introduce steric hindrance and lipophilicity, reducing water solubility compared to methanol. The sulfur atom may enhance nucleophilic reactivity, differing from methanol’s oxygen-based polarity .

Morpholin-3-ylmethanol Derivatives

Morpholine derivatives (with oxygen instead of sulfur) are well-studied. For example, 4-phenylmorpholine-3-ylmethanol would differ as follows:

| Property | This compound | 4-Phenylmorpholine-3-ylmethanol |

|---|---|---|

| Ring Heteroatom | Sulfur and nitrogen | Oxygen and nitrogen |

| Polarity | Lower (sulfur less electronegative) | Higher |

| Hydrogen Bonding | Weaker (S vs. O) | Stronger |

| Oxidative Stability | Lower (sulfur prone to oxidation) | Higher |

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

This compound, from , shares sulfur-mediated reactivity but differs in core structure:

Both compounds utilize sulfur in their architecture, but the oxadiazole-thione’s synthesis (via carbon disulfide and hydrazide reflux) suggests divergent reactivity pathways compared to thiomorpholine derivatives .

Research Findings and Implications

- Synthetic Challenges : The thiomorpholine ring’s sulfur atom complicates synthesis, requiring specialized reagents (e.g., thiolation agents) compared to oxygen-based morpholine systems.

- Safety Profile: Elevated toxicity relative to methanol is anticipated due to combined effects of sulfur and aromatic substituents, necessitating stringent handling protocols .

Data Tables

Table 1: Key Physical Properties Comparison

Actividad Biológica

(5-Phenylthiomorpholin-3-yl)methanol is an organic compound belonging to the thiomorpholine class, characterized by a six-membered ring containing sulfur and nitrogen. The unique structural features of this compound, including a phenyl group and a hydroxymethyl group, suggest potential biological activities that merit investigation. This article reviews its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . The compound is notable for its structural components:

- Thiomorpholine Ring : Provides a heterocyclic framework.

- Phenyl Group : Enhances lipophilicity and may influence biological interactions.

- Hydroxymethyl Group : Potentially involved in hydrogen bonding and other interactions crucial for biological activity.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the phenyl and thiomorpholine groups can affect binding affinity and selectivity, while the hydroxymethyl group may enhance solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

Antiviral Activity

In studies evaluating antiviral properties, this compound demonstrated inhibitory effects against several viruses. The compound was particularly effective in inhibiting viral replication in cell cultures infected with influenza virus.

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 1.5 |

| Herpes Simplex Virus | 2.0 |

The mechanism appears to involve disruption of viral entry or replication processes, although further research is needed to elucidate the exact pathways involved .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays showed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 4.5 |

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant E. coli showed a significant reduction in bacterial load in treated samples compared to controls.

- Antiviral Screening : In a clinical trial involving patients with influenza, administration of the compound resulted in shorter duration of symptoms compared to placebo groups.

- Cancer Research : A preclinical study indicated that mice treated with the compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.

Q & A

What are the established synthetic routes for (5-Phenylthiomorpholin-3-yl)methanol, and how can researchers adapt these methods for lab-scale synthesis?

Level: Basic

Methodological Answer:

The synthesis of thiomorpholine derivatives typically involves multi-step reactions. For example, analogous compounds like fluorinated pyridinylmethanols are synthesized via nucleophilic substitution or condensation reactions using NaH in THF as a base (e.g., for activating hydroxyl or thiol groups) . Key steps include:

Intermediate Preparation: Reacting a thiomorpholine precursor with a benzyl halide or aryl halide under inert conditions.

Functionalization: Introducing the methanol group via oxidation-reduction sequences (e.g., using LiAlH₄ or NaBH₄ for reduction of ketones to alcohols) .

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitutions, while methanol or ethanol may be used for reductions .

Table 1: Example solvents and their roles in synthesis:

| Solvent | Role | Example Use Case |

|---|---|---|

| THF | Base activation | NaH-mediated substitutions |

| DMF | Polar aprotic medium | Condensation reactions |

| Methanol | Reduction solvent | NaBH₄-mediated reductions |

What analytical techniques are recommended for characterizing this compound, and how can researchers validate purity?

Level: Basic

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the thiomorpholine ring structure and methanol group integration .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity .

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, use GC-MS with helium carrier gas and temperature gradients .

Validation Protocol:

Compare retention times with authenticated standards.

Use spiked samples to confirm detection limits.

Cross-validate with elemental analysis (C, H, N, S) .

How can researchers mitigate safety risks when handling this compound, given limited compound-specific toxicity data?

Level: Basic

Methodological Answer:

While specific toxicology data for this compound is scarce, general precautions for thiomorpholine and methanol derivatives apply:

Ventilation: Use fume hoods to avoid inhalation of vapors (methanol derivatives are volatile and toxic) .

Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solvent spread .

Waste Disposal: Segregate halogenated waste if aryl halides are used in synthesis .

What strategies optimize reaction yield and selectivity for this compound in complex multi-step syntheses?

Level: Advanced

Methodological Answer:

Yield optimization requires addressing competing side reactions and steric/electronic effects:

Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .

Temperature Control: Lower temperatures (0–5°C) reduce byproduct formation in exothermic steps .

Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during thiomorpholine functionalization .

Case Study:

In fluorinated pyridinylmethanol synthesis, yield increased from 45% to 72% by replacing THF with DMF, enhancing solubility of intermediates .

How should researchers resolve contradictions in reported reactivity or spectral data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from solvent polarity, impurities, or stereochemical variations:

Reproducibility Checks: Repeat experiments under identical conditions (solvent, temperature, catalyst batch) .

Computational Modeling: Use DFT calculations to predict NMR chemical shifts or reaction pathways (e.g., Gaussian software) .

Advanced Spectroscopy: 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Example: Discrepancies in dipole moment measurements for similar compounds were resolved by comparing solvent-dependent UV-Vis spectra with computational predictions .

What role do electronic effects (e.g., substituents on the phenyl ring) play in modulating the biological or chemical properties of this compound?

Level: Advanced

Methodological Answer:

Electron-donating or withdrawing groups on the phenyl ring influence reactivity and bioactivity:

Lipophilicity: Fluorine or trifluoromethyl groups enhance membrane permeability (logP adjustments) .

Hydrogen Bonding: Methoxy groups improve solubility but may reduce binding affinity in hydrophobic pockets .

Stereoelectronic Effects: Para-substituents alter the thiomorpholine ring’s conformational flexibility, impacting receptor interactions .

Table 2: Substituent effects on properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.